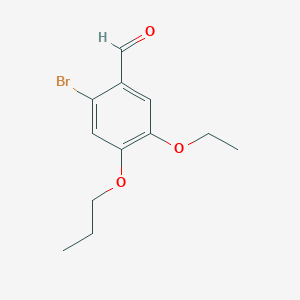

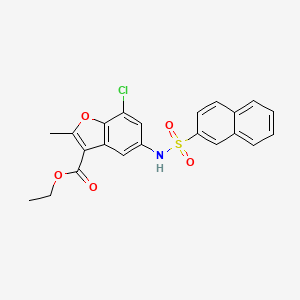

Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate, is a chemical entity that appears to be related to a class of compounds used for analytical derivatization in liquid chromatography. Derivatization reagents are crucial in enhancing the detection of analytes by introducing chromophores or fluorophores, which allow for sensitive detection through various methods such as high-performance liquid chromatography (HPLC) with fluorometric detection .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that introduce various functional groups to achieve the desired properties. For instance, the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)piperazyl]ethanesulfonate involves the introduction of a fluorophore and a tertiary amino function that can be removed post-derivatization . Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid includes steps such as reduction, regioselective deprotonation, methylation, and regeneration of a double bond through selenation, oxidation, and syn-elimination . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is designed to incorporate specific features that facilitate their function as derivatization reagents. The presence of a naphthyl or naphthoxy group serves as a chromophore or fluorophore, which is essential for detection purposes. The tertiary amino function or substituted piperazine moiety is included to allow for the removal of the reagent after derivatization, thus reducing interference during analysis .

Chemical Reactions Analysis

The chemical reactions involved in the use of these compounds are tailored to modify the analytes for better detection. For example, the derivatization of caproic acid with the synthesized reagent results in a derivative that can be analyzed with high sensitivity using HPLC . The reactions are designed to be quick and complete under mild conditions, as seen with the derivatization procedure using 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, which proceeds to completion within 10 minutes at room temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatization reagents are optimized for their role in chromatography. Stability is a key factor, as exemplified by the reagent synthesized from 2,3-naphthalenedicarboxylic anhydride, which remains stable for at least six months at room temperature . The detection limits of these reagents are also fine-tuned to be extremely low, allowing for the detection of minute quantities of analytes, which is crucial in applications such as the determination of carboxylic acids in biological samples like mouse brain .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Facile Synthesis of Novel Derivatives: A study described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction, showcasing the versatility of related benzofuran compounds in organic synthesis (Gao et al., 2011).

- Structural Characterization of Sulfonamide Derivatives: Research on new sulfonamide derivatives, including ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate, highlighted their synthesis and structural elucidation through X-ray crystallography, providing insights into their potential applications in material science and pharmaceuticals (Danish et al., 2021).

Chemical Modification and Potential Applications

- Novel Polysubstituted Diethyl 2,7-Naphthalene Dicarboxylates: The synthesis of substituted naphthalene dicarboxylates, which possess heat-resistant properties, indicates their utility in the polymer industry for creating abrasion-resistant and well-adhering print inks (Zhi, 2002).

- Enhanced Luminescence in Material Science: A study demonstrated the intercalation of sensitizing anions into Eu(3+)-doped Zn/Al layered double hydroxide, significantly enhancing the red luminescence of Eu(3+). This suggests applications in light-emitting devices and sensors (Gao et al., 2011).

Propriétés

IUPAC Name |

ethyl 7-chloro-2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO5S/c1-3-28-22(25)20-13(2)29-21-18(20)11-16(12-19(21)23)24-30(26,27)17-9-8-14-6-4-5-7-15(14)10-17/h4-12,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSKCZXXJMLGSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2Cl)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)

![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)

![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)

![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)